molecular formula C19H14F3NO3S2 B5034470 (5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

Cat. No.: B5034470
M. Wt: 425.4 g/mol
InChI Key: FEFLKCMQFZPQEC-YBEGLDIGSA-N
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Description

(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a trifluoromethyl group, and a phenoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with ethylene oxide to form 2-[2-[3-(trifluoromethyl)phenoxy]ethanol. This intermediate is then reacted with 2-bromoethyl benzene to yield 2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene. The final step involves the cyclization of this intermediate with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity for these targets. Pathways involved may include inhibition of signaling pathways related to inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents.

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring and a trifluoromethylphenoxyethoxy substituent, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3S2/c20-19(21,22)13-5-3-6-14(11-13)25-8-9-26-15-7-2-1-4-12(15)10-16-17(24)23-18(27)28-16/h1-7,10-11H,8-9H2,(H,23,24,27)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFLKCMQFZPQEC-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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